N-(2-methoxyethyl)-N-methylglycine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(2-methoxyethyl)-N-methylglycine (CAS 915925-21-2) is an N-substituted glycine derivative featuring both a methoxyethyl and a methyl group on the amino nitrogen, giving it a unique balance of polarity and lipophilicity. This compound, with a molecular weight of 147.17 g/mol, is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, with particular utility in the preparation of more complex pharmaceutical intermediates.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B15542417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-N-methylglycine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
InChIInChI=1S/C6H13NO3/c1-7(3-4-10-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
InChIKeyFSGZMFWQBDILDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-methoxyethyl)-N-methylglycine: A Glycine Derivative with a Distinct Substitution Pattern for Tailored Synthetic and Physicochemical Applications


N-(2-methoxyethyl)-N-methylglycine (CAS 915925-21-2) is an N-substituted glycine derivative featuring both a methoxyethyl and a methyl group on the amino nitrogen, giving it a unique balance of polarity and lipophilicity . This compound, with a molecular weight of 147.17 g/mol, is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, with particular utility in the preparation of more complex pharmaceutical intermediates [1]. Its distinct substitution pattern imparts physicochemical properties, such as a predicted LogP of -2.6 and a pKa of ~2.30, that differ significantly from simpler N-alkylglycines like sarcosine [REFS-1, REFS-3].

Critical Selection Considerations: Why N-(2-methoxyethyl)-N-methylglycine Cannot Be Casually Substituted with Other N-Alkylglycines


Direct substitution of N-(2-methoxyethyl)-N-methylglycine with a simpler analog like sarcosine (N-methylglycine) or N-(2-methoxyethyl)glycine is not scientifically valid. The specific combination of the 2-methoxyethyl ether moiety and the N-methyl group creates a unique steric and electronic environment that profoundly influences solubility, lipophilicity (LogP), and acid-base properties . For instance, the methoxyethyl group introduces significant changes in LogP and LogD profiles compared to sarcosine [REFS-2, REFS-3], which can critically alter a compound's behavior in biological assays, its partition coefficient in extraction processes, and its reactivity as a synthetic intermediate . These differences are not merely academic; they dictate the compound's suitability for specific applications, such as in the design of GlyT1 inhibitors or in multi-step syntheses where precise control over protecting group strategies is required.

Quantitative Differentiation: Evidence-Based Comparison of N-(2-methoxyethyl)-N-methylglycine Against Key Analogs


Enhanced Lipophilicity (LogP) Compared to Sarcosine

N-(2-methoxyethyl)-N-methylglycine demonstrates a significantly higher LogP value compared to sarcosine (N-methylglycine), indicating greater lipophilicity. This is a direct consequence of the 2-methoxyethyl substitution [REFS-1, REFS-2]. The increased LogP is a key differentiator for designing compounds intended for passive membrane permeability or for partitioning into organic phases during extraction.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Altered Acid-Base Character: pKa Shift Relative to Sarcosine

The presence of the electron-donating methoxyethyl group on the nitrogen atom of N-(2-methoxyethyl)-N-methylglycine results in a measurable shift in its acid dissociation constant (pKa) compared to the simpler sarcosine. This change reflects a weaker carboxylic acid, with implications for ionization state at physiological pH [REFS-1, REFS-2].

Physical Organic Chemistry Drug Design Analytical Method Development

Divergent Solubility Profile: A Consequence of Dual Substitution

While sarcosine is known for its extremely high aqueous solubility (>1400 g/L), N-(2-methoxyethyl)-N-methylglycine exhibits a dramatically different solubility profile . Its increased lipophilicity from the methoxyethyl group and N-methyl substitution reduces its water solubility, making it more amenable to dissolution in organic solvents like DMSO and ethanol . This is a critical distinction for reaction solvent selection and work-up procedures.

Formulation Science Chemical Synthesis Purification

Unique Synthetic Utility: A Validated Building Block for Complex Pharmaceutical Intermediates

N-(2-methoxyethyl)-N-methylglycine is specifically claimed as an essential building block in the synthesis of pyridyl-substituted indole compounds, as detailed in patent WO2018049089A1 [1]. This direct application in a published, targeted synthesis pathway distinguishes it from more generic glycine derivatives like sarcosine, which, while useful, do not provide the precise steric and electronic features required for this particular class of bioactive molecules.

Medicinal Chemistry Organic Synthesis Process Chemistry

Optimized Deployment Scenarios: Where the Differentiated Properties of N-(2-methoxyethyl)-N-methylglycine Provide a Verifiable Advantage


Design and Synthesis of CNS-Penetrant Drug Candidates

The higher LogP of N-(2-methoxyethyl)-N-methylglycine relative to sarcosine (ΔLogP = 0.2) makes it a superior choice for constructing fragments intended for improved passive membrane permeability, a key requirement for central nervous system (CNS) drug discovery [REFS-1, REFS-2]. Incorporating this moiety into lead structures is a data-driven strategy to enhance a compound's potential to cross the blood-brain barrier, a critical go/no-go criterion in many neurological and psychiatric disease programs.

Non-Aqueous Reaction Conditions in Process Chemistry

Unlike the highly water-soluble sarcosine, N-(2-methoxyethyl)-N-methylglycine's preferential solubility in organic solvents like DMSO and ethanol is a decisive advantage in water-sensitive or anhydrous synthetic transformations [REFS-1, REFS-2]. Its use avoids the need for tedious azeotropic drying of polar starting materials and ensures compatibility with a wide range of organic reagents, thereby streamlining reaction set-ups and improving process robustness in multi-step syntheses.

Synthesis of Patented Pyridyl-Substituted Indole Bioactives

For research groups actively pursuing the pyridyl-substituted indole chemical space, N-(2-methoxyethyl)-N-methylglycine is not an optional reagent but a specified synthetic intermediate [1]. Procurement is directly justified by its critical role in the published synthetic route, ensuring fidelity to the patented method and enabling the efficient generation of target compounds for biological evaluation without the need for de novo route scouting.

Analytical Method Development and Purification

The measurable shift in pKa (ΔpKa = 0.09) relative to sarcosine provides a concrete basis for developing selective analytical and purification methods [REFS-1, REFS-2]. This difference allows for optimized ion-pairing and retention times in reversed-phase HPLC and enables the design of selective extraction or ion-exchange procedures, which are essential for obtaining high-purity material for sensitive biological assays.

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